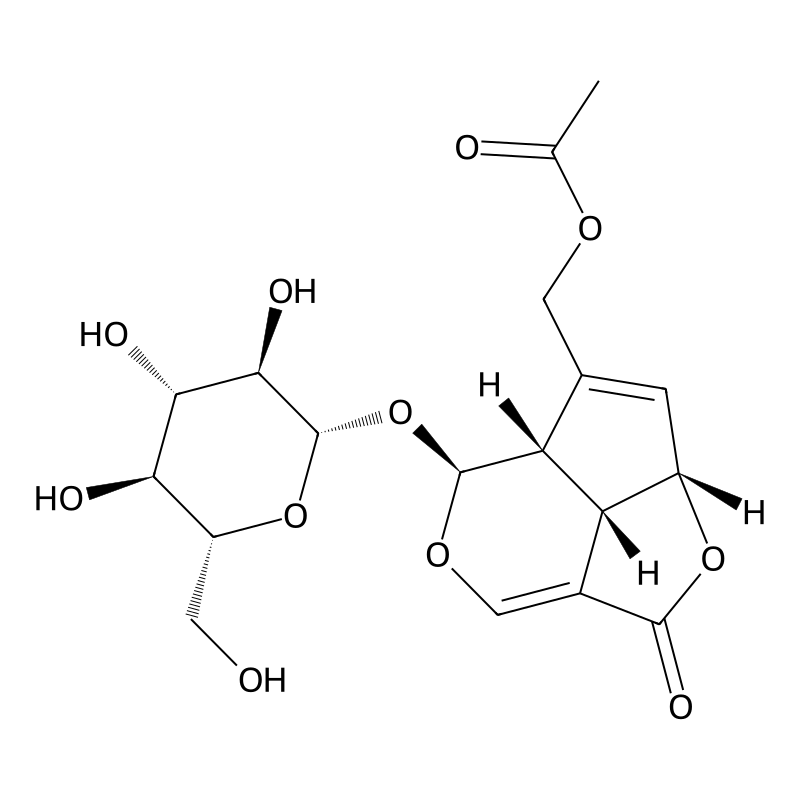

Asperuloside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Asperuloside is a prominent iridoid glycoside isolated from botanical sources such as Eucommia ulmoides and Hedyotis diffusa, widely utilized as an analytical reference standard and a bioactive probe in metabolic and inflammatory research . From a procurement standpoint, Asperuloside is distinguished by its specific molecular architecture, which includes a glucose moiety that critically influences its biological activity compared to its hydrolyzed derivative, asperulosidic acid [1]. Commercially supplied as a high-purity powder, it requires strict cold-chain storage—typically -20°C for long-term stability or -80°C in stock solutions—and protection from light to prevent degradation . Its primary value in B2B scientific supply chains lies in its validated role as an AMPK pathway activator and a targeted inhibitor of NF-κB/MAPK signaling, establishing it as an essential benchmark material for nutraceutical formulation and pharmacological assay development [1].

Research Fit

Substituting purified Asperuloside with crude plant extracts or closely related iridoids like geniposide or desacetyl asperulosidic acid (DAA) introduces unacceptable variability in quantitative assays [1]. Crude botanical extracts contain competing iridoids that exhibit vastly different, or entirely absent, inhibitory profiles against inflammatory mediators such as nitric oxide (NO) [1]. Furthermore, structural modifications—such as the removal of the glucose substitute to form asperulosidic acid—drastically alter target affinity, solubility, and cellular uptake [2]. Consequently, utilizing generic iridoid mixtures or cheaper structural analogs compromises assay reproducibility, particularly in precision metabolic screening and targeted anti-inflammatory models where the exact stereochemistry and glycosylation of Asperuloside are required for optimal receptor engagement [2].

Substitution Risk

References

- [1] He, J. et al. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Int J Mol Sci. 2018; 19(7):2027.

- [2] Calixto, J. et al. Phytochemical and pharmacological properties of asperuloside, a systematic review. Phytochemistry Reviews (2020).

Anti-Plasmodial Activity vs. Asperulosidic Acid

The intact glycosylated structure of Asperuloside is an absolute requirement for specific target engagement in parasitology assays, making it non-interchangeable with its hydrolyzed derivative, asperulosidic acid [1]. In an in vitro assay against Plasmodium falciparum (strain 3D7), Asperuloside at 20 μM achieved a 23% inhibition of parasite growth. Under identical conditions, asperulosidic acid yielded only 7% inhibition [1]. This 3.28-fold quantitative difference dictates that procurement must secure the intact glycoside rather than the cheaper aglycone or acid derivatives for structure-activity relationship (SAR) baselines [1].

| Evidence Dimension | Plasmodium falciparum (3D7) growth inhibition |

| Target Compound Data | 23% inhibition (Asperuloside) |

| Comparator Or Baseline | 7% inhibition (Asperulosidic acid) |

| Quantified Difference | 3.28-fold higher inhibitory activity for Asperuloside |

| Conditions | 20 μM concentration in P. falciparum in vitro assay |

This dictates that procurement must secure the intact glycoside rather than cheaper acid derivatives to ensure target engagement in specific parasitology and SAR assays.

Inflammatory Suppression: Purified vs. Co-occurring Iridoids

When standardizing in vitro inflammation models, Asperuloside provides precise dose-dependent suppression of nitric oxide (NO) that crude extracts cannot guarantee [1]. In LPS-induced RAW 264.7 macrophages, purified Asperuloside significantly reduced NO levels at 40 μg/mL. In contrast, co-occurring iridoids from the same botanical source, such as E-6-O-p-coumaroyl scandoside methyl ester (CSME), failed to induce any significant NO reduction at up to 160 μg/mL, while desacetyl asperulosidic acid (DAA) required maximum concentrations to show baseline effects [1]. This quantitative divergence confirms that substituting Asperuloside with mixed iridoid fractions compromises assay reproducibility [1].

| Evidence Dimension | Nitric Oxide (NO) reduction in macrophages |

| Target Compound Data | Significant reduction achieved at 40 μg/mL (Asperuloside) |

| Comparator Or Baseline | No significant reduction at 160 μg/mL (CSME); Baseline effects only at >160 μg/mL (DAA) |

| Quantified Difference | Asperuloside achieves pathway inhibition at baseline concentrations where CSME fails entirely |

| Conditions | LPS-induced RAW 264.7 macrophage model (24h exposure) |

This confirms that substituting high-purity Asperuloside with mixed iridoid fractions compromises assay reproducibility, justifying the procurement of the purified standard for inflammation models.

Solubility Profile vs. Geniposide

For formulation scientists, Asperuloside presents specific processability challenges compared to the closely related iridoid geniposide [1]. In silico physicochemical profiling demonstrates that Asperuloside possesses 11 hydrogen bond acceptors—violating one of Lipinski's rules—and yields a predicted water solubility (logS) of -3.27. Geniposide, conversely, remains within Lipinski parameters with a more favorable logS of -2.81 [1]. Consequently, laboratory handling of Asperuloside requires non-aqueous stock solvents (e.g., DMSO) and specialized lipid-based delivery vehicles for in vivo dosing, whereas geniposide can be more readily processed in standard aqueous buffers [1].

| Evidence Dimension | Predicted water solubility (logS) and Hydrogen Bond Acceptors (HBA) |

| Target Compound Data | logS -3.27, 11 HBA (Asperuloside) |

| Comparator Or Baseline | logS -2.81, <10 HBA (Geniposide) |

| Quantified Difference | Asperuloside is notably less water-soluble and exceeds the Lipinski HBA threshold compared to geniposide |

| Conditions | In silico physicochemical and molecular docking analysis |

Alerts formulation scientists that Asperuloside requires specific solvent protocols and lipid carriers, preventing costly formulation failures that would occur if it were handled like the more soluble geniposide.

AMPK-Mediated Adiposity Reduction

Asperuloside is an established positive control for AMPK-pathway activation in metabolic syndrome models[1]. In a 12-week high-fat diet (HFD) rat model, dietary supplementation with 0.3% Asperuloside significantly reduced total body weight and visceral fat accumulation compared to the untreated HFD baseline [1]. Because it directly modulates AMPK to prevent hepatic lipid accumulation, it provides a reliable, quantifiable benchmark for evaluating the efficacy of novel anti-obesity drug candidates against a standardized natural product baseline [1].

| Evidence Dimension | Body weight and adiposity reduction |

| Target Compound Data | Significant reduction in body weight and visceral fat mass (0.3% Asperuloside diet) |

| Comparator Or Baseline | High lipid accumulation and weight gain (Untreated HFD Control) |

| Quantified Difference | Reversal of HFD-induced adiposity via AMPK activation |

| Conditions | 12-week in vivo rat model on High-Fat Diet |

Validates the procurement of Asperuloside as a reliable, quantifiable benchmark compound for evaluating the efficacy of novel anti-obesity drug candidates against a standardized baseline.

Analytical Reference Standard for Botanical QC

Because Asperuloside is the primary active driver of precise NF-κB/MAPK inhibition compared to other co-occurring iridoids, it serves as the mandatory analytical marker for standardizing and validating commercial extracts of Eucommia ulmoides and Hedyotis diffusa [1].

Positive Control for AMPK Metabolic Assays

Its proven in vivo efficacy in reducing adiposity via AMPK activation makes Asperuloside an ideal, quantifiable benchmark material for screening novel anti-obesity therapeutics and Non-Alcoholic Fatty Liver Disease (NAFLD) interventions [2].

SAR Studies in Parasitology

The stark 3.28-fold contrast in anti-plasmodial activity between Asperuloside and its hydrolyzed form, asperulosidic acid, provides a highly controlled model system for studying glycosylation-dependent target engagement in antimalarial drug discovery [2].

Low-Solubility Iridoid Formulation Development

Due to its specific Lipinski profile and lower aqueous solubility compared to geniposide, Asperuloside acts as an excellent challenging candidate for testing novel lipid-based drug delivery systems (NDDS) or bioavailability enhancers in pharmaceutical formulation labs[3].

Application Fit Matrix

References

- [1] He, J. et al. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Int J Mol Sci. 2018.

- [2] Calixto, J. et al. Phytochemical and pharmacological properties of asperuloside, a systematic review. Phytochemistry Reviews (2020).

- [3] In Silico and In Vivo Pharmacological Evaluation of Iridoid Compounds: Geniposide and Asperuloside Profile Study Through Molecular Docking Assay and in the Caenorhabditis elegans Model. Pharmaceuticals 2023.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types